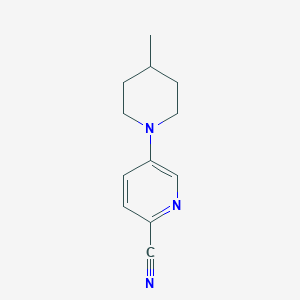

5-(4-Methylpiperidin-1-yl)picolinonitrile

Description

Properties

IUPAC Name |

5-(4-methylpiperidin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-4-6-15(7-5-10)12-3-2-11(8-13)14-9-12/h2-3,9-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOMJQWGSDAUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CN=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-Methylpiperidin-1-yl)picolinonitrile involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but typically involve the use of a piperidine derivative and a picolinonitrile precursor .

Chemical Reactions Analysis

5-(4-Methylpiperidin-1-yl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Research Applications

Synthesis Building Block

5-(4-Methylpiperidin-1-yl)picolinonitrile serves as an essential building block in the synthesis of more complex molecules. Its structural features allow for versatile modifications, making it valuable in the development of novel compounds. For instance, it can be used in the synthesis of piperidine derivatives and other biologically active molecules.

Reactivity and Mechanism

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific products formed depend on the reagents and conditions used. Understanding these reactions is crucial for its application in synthetic organic chemistry.

Biological Applications

Pharmacological Potential

In biological research, this compound has been utilized to study various biological pathways. Its role as a pharmacological agent is particularly noteworthy; it has been investigated for its potential to inhibit specific enzymes and receptors involved in disease processes. For example, studies indicate that derivatives of this compound may exhibit antibacterial properties against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes .

Medicinal Chemistry Insights

Drug Development

The compound is explored in the context of drug discovery, particularly for its ability to modulate biological targets such as kinases and Toll-like receptors (TLRs). Research has shown that structurally similar compounds can effectively inhibit TLR signaling pathways, which are implicated in autoimmune diseases and inflammatory responses .

Case Study: Antibacterial Activity

A notable study evaluated the efficacy of related compounds against bacterial infections. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be developed into a therapeutic agent for treating infections caused by resistant bacteria .

Industrial Applications

Chemical Production

In industrial settings, this compound is utilized in the production of various chemical products. Its unique properties facilitate the development of specialty chemicals used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-1-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but generally involves the binding of the compound to a target molecule, leading to a biological or chemical effect .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Melting Points : Derivatives with rigid aromatic systems (e.g., 7a, 19a) exhibit higher melting points (>200°C) due to crystalline packing, whereas flexible aliphatic substituents (e.g., piperidine) may reduce melting points .

Biological Activity

5-(4-Methylpiperidin-1-yl)picolinonitrile is a chemical compound classified as a piperidine derivative. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a piperidine ring substituted with a picolinonitrile group, which enhances its interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following sections detail the mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's mechanism of action involves binding to various molecular targets, influencing biological pathways. It may act as an enzyme inhibitor or receptor modulator, leading to diverse pharmacological effects.

Potential Targets

- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors, potentially affecting neurological functions.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Antidepressant Activity : Research indicates potential antidepressant effects through modulation of neurotransmitter systems.

- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth by targeting cancer cell pathways.

- Antimicrobial Effects : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other piperidine derivatives.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antidepressant, Anticancer |

| 4-(4-Methylpiperidin-1-yl)aniline | Structure | Antidepressant |

| Indole derivatives | Structure | Anticancer |

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects in behavioral tests. The compound was administered at varying doses, showing dose-dependent efficacy in reducing depressive behaviors.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of key survival pathways in cancer cells.

Research Findings Summary

Recent research findings highlight the following:

- In vitro studies indicate effective inhibition of specific enzymes related to depression and cancer.

- Animal models demonstrate significant behavioral changes correlating with antidepressant effects.

Q & A

Q. What are the common synthetic routes for 5-(4-Methylpiperidin-1-yl)picolinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A primary synthetic approach involves nucleophilic aromatic substitution (SNAr) . For example, reacting 5-chloropicolinonitrile with 4-methylpiperidine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–120°C) . Optimization can include varying reaction time, temperature, and stoichiometry. Catalysts like CuI or Pd-based systems may enhance reactivity for challenging substrates. Safety protocols, such as using protective equipment and proper ventilation, are critical due to the nitrile group’s toxicity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperidine ring integration.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula.

- X-ray Crystallography : For unambiguous structural determination, SHELX software is widely used for refining crystallographic data .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity.

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in solvents (DMSO, ethanol, water) via gravimetric or spectrophotometric methods. Computational tools (e.g., LogP predictors) estimate lipophilicity.

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC or TLC .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data or biological assay results for this compound?

- Methodological Answer :

- Cross-Validation : Repeat assays with orthogonal techniques (e.g., LC-MS vs. NMR).

- Computational Modeling : Compare experimental IR or NMR spectra with density functional theory (DFT)-predicted spectra.

- Crystallographic Analysis : Resolve ambiguities in substituent orientation using single-crystal X-ray diffraction .

Q. How can computational methods predict the biological targets or pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., TRPV channels, kinases).

- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity. Focus on the nitrile group’s metabolic stability and piperidine’s role in bioavailability .

Q. What advanced reaction mechanisms could explain unexpected byproducts during synthesis?

- Methodological Answer :

- Mechanistic Probes : Isotope labeling (e.g., ¹⁵N) or trapping experiments (e.g., TEMPO for radical intermediates).

- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify intermediate species.

- DFT Calculations : Model transition states to predict competing pathways (e.g., elimination vs. substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.